molecular formula C10H9BrN2O2 B1422602 Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-70-1

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1422602
CAS No.: 800401-70-1
M. Wt: 269.09 g/mol
InChI Key: INZFCWYCQKQUMU-UHFFFAOYSA-N
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Description

Overview and Significance

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles renowned for mimicking the purine ring of ATP. This structural mimicry enables interactions with kinase enzymes, making it valuable in oncology and antiviral research. With a molecular formula of $$ \text{C}{10}\text{H}9\text{BrN}2\text{O}2 $$ and a molecular weight of 269.09 g/mol, the compound’s bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions in synthetic workflows.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}{10}\text{H}9\text{BrN}2\text{O}2 $$
Molecular Weight 269.09 g/mol
Density 1.6 ± 0.1 g/cm³
Boiling Point 427.4 ± 40.0 °C
LogP (Partition Coefficient) 2.50

The compound’s ester group improves solubility in organic solvents, while the bromine atom acts as a leaving group in palladium-catalyzed reactions, enabling diversification into complex pharmacophores.

Historical Context and Chemical Classification

First reported in the early 21st century, this compound emerged alongside advances in heterocyclic chemistry aimed at optimizing kinase inhibitor scaffolds. It is classified as:

  • Pyrrolopyridine derivative : A fused bicyclic system combining pyrrole (5-membered) and pyridine (6-membered) rings.
  • Azaindole analog : The 6-azaindole configuration (pyrrolo[2,3-c]pyridine) places nitrogen atoms at positions 1 and 4 of the fused ring system, critical for hydrogen bonding in enzyme active sites.

The compound’s synthesis and application parallels the development of FDA-approved pyrrolopyridine drugs like vemurafenib, a BRAF kinase inhibitor for melanoma.

Structural Foundation and Molecular Perspectives

The molecular structure features a planar bicyclic core with substituents influencing electronic and steric properties:

  • Bromine at C5 : Introduces steric bulk and directs electrophilic aromatic substitution.
  • Ethyl ester at C2 : Enhances solubility and serves as a handle for hydrolysis to carboxylic acid derivatives.

Figure 1: Structural Features

  • IUPAC Name : this compound.
  • SMILES : CCOC(=O)C1=CC2=CC(=NC=C2N1)Br.
  • InChIKey : INZFCWYCQKQUMU-UHFFFAOYSA-N.

X-ray crystallography and NMR studies confirm the compound’s regiochemistry, with the bromine atom occupying the para position relative to the pyridine nitrogen. The planar structure facilitates π-stacking interactions in biological targets, a trait exploited in kinase inhibitor design.

Table 2: Spectroscopic Data

Technique Key Signals Source
$$ ^1\text{H NMR} $$ (DMSO-d6) δ 8.65 (s, 1H, H-3), 7.45 (d, 1H, H-6), 4.35 (q, 2H, OCH2), 1.35 (t, 3H, CH3)
$$ ^{13}\text{C NMR} $$ δ 161.2 (C=O), 148.9 (C-5), 122.1 (C-Br)
HRMS m/z 269.9847 ([M+H]⁺)

The compound’s reactivity is further exemplified by its participation in Suzuki-Miyaura couplings, where the bromine atom is replaced with aryl or heteroaryl groups to generate diversified libraries for biological screening.

Properties

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZFCWYCQKQUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679267
Record name Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-70-1
Record name Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the bromination of the pyrrolo[2,3-c]pyridine core followed by esterification. One common method includes the use of a palladium-catalyzed Larock indole synthesis to form the functionalized indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of inert atmospheres and controlled temperatures (2-8°C) is crucial to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as cesium carbonate for cyclization reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolopyridines exhibit promising anticancer properties. Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Research has shown that compounds with similar structures can target specific pathways involved in tumor growth, making this compound a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Applications in Organic Synthesis

1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, facilitating the introduction of different functional groups. This property is advantageous in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles

The compound can be utilized in the synthesis of various heterocyclic compounds. Given the importance of heterocycles in medicinal chemistry, this compound provides a strategic starting point for synthesizing novel heterocyclic entities with potential biological activities .

Case Study 1: Anticancer Screening

A recent study investigated the anticancer potential of this compound against several cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxic effects at certain concentrations, warranting further exploration into its mechanism of action and potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory activity against specific strains, suggesting its utility as a scaffold for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Substituent Properties
Compound Name Substituent(s) Heterocycle Type Molecular Formula Key Properties/Applications
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Br, 2-COOEt Pyrrolo[2,3-c]pyridine C₁₀H₉BrN₂O₂ Pharmaceutical intermediate
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) 5-Cl, 2-COOEt Pyrrolo[2,3-c]pyridine C₁₀H₉ClN₂O₂ Lower reactivity in cross-coupling vs. Br
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) 5-OCH₃, 2-COOEt Pyrrolo[2,3-c]pyridine C₁₁H₁₂N₂O₃ Electron-donating OCH₃ enhances stability
Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9d) 7-OCH₃, 2-COOEt Pyrrolo[2,3-c]pyridine C₁₁H₁₂N₂O₃ Altered regioselectivity in reactions
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c) 5-Br, 3-OH, 2-COOEt Furo[2,3-b]pyridine C₁₀H₈BrNO₄ Increased polarity due to -OH
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate (14c) 5-Cl, 3-OH, 2-COOEt Thieno[2,3-b]pyridine C₁₀H₈ClNO₃S Sulfur atom enhances π-acidity

Key Observations :

  • Bromine vs. Chlorine : The bromine substituent in the target compound offers superior reactivity in metal-catalyzed cross-couplings compared to its chloro analog (9b), which is less electrophilic .
  • Methoxy Group : The 5-methoxy derivative (9c) exhibits higher synthetic yields (85% vs. 60% for 9b) due to stabilization of intermediates during hydrogenation .
  • Heterocycle Variations: Replacing the pyrrole ring with furan (13c) or thiophene (14c) alters electronic properties.

Physicochemical Properties

  • Lipophilicity : The bromo derivative has a higher logP than the chloro analog due to bromine’s larger atomic radius and hydrophobicity.
  • Solubility : Methoxy-substituted compounds (9c, 9d) show improved solubility in polar solvents compared to halogenated analogs .
  • Thermal Stability: Thieno and furo analogs (13c, 14c) may exhibit lower melting points due to reduced aromaticity vs. pyrrolo derivatives .

Biological Activity

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 1222175-21-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula C10H9BrN2O2C_{10}H_9BrN_2O_2 and a molecular weight of 269.10 g/mol. Its structure features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC10H9BrN2O2
Molecular Weight269.10 g/mol
Boiling PointNot available
Log P (Octanol/Water)Approximately 2.24
SolubilityHigh

Research indicates that compounds containing pyrrole and pyridine moieties often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound has been studied for its potential inhibitory effects on various enzymes and pathways involved in disease processes.

Anticancer Activity

Studies have shown that derivatives of pyrrole can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated significant potency against CDK2 and CDK9 with IC50 values in the low micromolar range . This suggests that this compound may possess similar properties worth investigating further.

Antimicrobial Activity

The compound's structure lends itself to potential antimicrobial activity. Research has indicated that pyrrolopyridine derivatives exhibit inhibitory effects against various bacterial strains. For example, some related compounds showed minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus . This positions this compound as a candidate for further exploration in antibacterial drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Inhibition of CDKs : A study highlighted the selective inhibition of CDK enzymes by pyrrole derivatives, suggesting that modifications to the structure could enhance selectivity and potency .
  • Antiparasitic Activity : Another investigation into similar compounds revealed promising antiparasitic activity with EC50 values indicating effective inhibition against Plasmodium species .
  • Metabolic Stability : Research into the metabolic stability of related compounds showed that structural modifications could significantly impact their pharmacokinetics, highlighting the importance of optimizing these properties for therapeutic use .

Q & A

Q. What are the established synthetic routes for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate?

The compound is typically synthesized via catalytic hydrogenation or halogenation. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives are prepared by dissolving intermediates (e.g., 8c,d) in ethanol and hydrogenating over Pd/C, followed by bromination using Fe/AcOH to introduce the bromo substituent. Yields range from 56% to 85%, depending on reaction conditions and purification methods .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

The SHELX program suite is widely used for small-molecule crystallography. SHELXL refines structures against high-resolution data, while SHELXD/SHELXE assist in experimental phasing. For brominated pyrrolo-pyridines, accurate refinement of heavy atoms (e.g., Br) requires robust data collection and resolution of potential twinning or disorder .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., δ 8.39 ppm for pyrrolo-pyridine protons ).
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., observed [M+Na]+^+ = 489.05 vs. calc. 489.08 ).
  • Elemental analysis : Matches calculated C, H, N, Br percentages to validate purity .

Advanced Research Questions

Q. How can researchers optimize low yields in the bromination step?

Contradictory yields (e.g., 56% in vs. 85% in ) may arise from reaction scale, reagent purity, or purification techniques. Methodological improvements include:

  • Using excess Fe/AcOH for complete reduction of nitro intermediates.
  • Employing column chromatography (heptane/EtOAc) instead of simple filtration .
  • Monitoring reaction progress via TLC or HPLC to terminate at optimal conversion.

Q. What strategies enable functionalization of the pyrrolo-pyridine core for drug discovery?

The ester group at position 2 and bromine at position 5 serve as handles for derivatization:

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylethynyl coupling in , % yield).
  • Ester hydrolysis : Conversion to carboxylic acids for amide bond formation .
  • N-H activation : Alkylation or arylation at the pyrrole nitrogen .

Q. How should researchers address discrepancies in structural data between computational and experimental results?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in the ester group). Mitigation strategies include:

  • Comparing DFT-optimized geometries with crystallographic data.
  • Using variable-temperature NMR to probe conformational flexibility .

Q. What are the challenges in crystallizing this compound, and how can they be resolved?

The compound’s planar structure and bromine atom may promote π-π stacking but also induce twinning. Solutions include:

  • Screening crystallization solvents (e.g., EtOH/water mixtures).
  • Using seeding or slow evaporation to improve crystal quality.
  • Employing high-resolution synchrotron data for ambiguous cases .

Data Contradiction Analysis

Parameter Method A ()Method B ()Resolution Strategy
Bromination Yield 56%85%Optimize Fe/AcOH ratio; use Pd/C for cleaner reduction.
Purification FiltrationColumn chromatographyReplace filtration with gradient elution for higher purity.
Reaction Time 2 hours at 70°C4 hours at 60°CMonitor via LC-MS to determine endpoint.

Methodological Recommendations

  • Synthesis : Prioritize Pd/C hydrogenation over Fe/AcOH for intermediates requiring high purity .
  • Characterization : Combine 1^1H-13^13C HMBC NMR to confirm bromine positioning and avoid misassignment .
  • Computational Support : Use DFT (e.g., Gaussian) to predict reactive sites for functionalization, reducing trial-and-error synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

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